1,3-Bis(cyclopropylmethyl)urea
Description
Significance of the Urea (B33335) Moiety in Chemical Research
The urea functionality is a cornerstone in modern chemical and pharmaceutical research, valued for its unique structural and electronic properties. researchgate.netnih.gov Its presence is integral to a multitude of biologically active compounds, including several clinically approved drugs. researchgate.netnih.gov
Urea Scaffold as a Privileged Structure in Medicinal Chemistry and Chemical Biology
In medicinal chemistry, the term "privileged structure" refers to a molecular scaffold that is capable of binding to multiple, often unrelated, biological targets, making it a fertile starting point for drug discovery. hebmu.edu.cn The urea moiety is widely recognized as such a scaffold. nih.govrsc.orgchemicaljournal.inresearchgate.net This is attributed to its structural simplicity, synthetic accessibility, and, most importantly, its ability to form key interactions with biological macromolecules like proteins and enzymes. researchgate.netnih.gov
The versatility of the urea framework allows it to be incorporated into a wide array of molecular architectures, leading to compounds with diverse pharmacological activities, including anticancer, antiviral, antibacterial, and anti-inflammatory properties. nih.govresearchgate.net Its role as a central feature in numerous kinase inhibitors, such as Sorafenib and Regorafenib, highlights its importance in the development of targeted cancer therapies. nih.govmdpi.com
Table 1: Examples of Clinically Approved Drugs Featuring a Urea Moiety
| Drug Name | Therapeutic Class | Key Structural Feature |
|---|---|---|
| Sorafenib | Anticancer (Kinase Inhibitor) | Diarylurea |
| Regorafenib | Anticancer (Kinase Inhibitor) | Diarylurea |
| Suramin | Antiprotozoal, Anthelmintic | Poly-sulfonated naphthylurea |
| Gliclazide | Antidiabetic | Sulfonylurea |
| Torasemide | Diuretic | Pyridyl-sulfonylurea |
This table provides examples of the diverse applications of the urea scaffold in medicine. nih.gov
Role of Urea Linkage in Molecular Interactions and Hydrogen Bonding Capabilities
The functional significance of the urea moiety is fundamentally linked to its hydrogen bonding capabilities. nih.govmdpi.com The urea group contains two N-H groups, which act as strong hydrogen bond donors, and a carbonyl (C=O) group, with the oxygen atom serving as an excellent hydrogen bond acceptor. researchgate.netmdpi.com This dual donor-acceptor character allows the urea linkage to establish multiple, highly directional, and stable hydrogen bonds with amino acid residues in the active sites of proteins, enzymes, and receptors. nih.govnih.govmdpi.com
These specific drug-target interactions are crucial for achieving high binding affinity and specificity. researchgate.netnih.gov The N-H···O=C hydrogen bond is a recurring motif in the binding of urea-containing inhibitors to their target proteins. mdpi.comaps.org In solid-state and material science, this robust hydrogen bonding leads to self-assembly and the formation of ordered supramolecular structures. mdpi.comrsc.orgnih.gov The ability of the urea group to form these predictable and strong interactions makes it an invaluable tool for rational drug design and molecular recognition. mdpi.comanr.frtandfonline.com
Table 2: Hydrogen Bonding Characteristics of the Urea Moiety
| Feature | Role in Hydrogen Bonding | Significance |
|---|---|---|
| N-H Groups (2) | Donors | Form strong, directional bonds with acceptor atoms (e.g., oxygen, nitrogen) in biological targets. mdpi.com |
| C=O Group (1) | Acceptor | Accepts hydrogen bonds from donor groups (e.g., N-H, O-H) in biological targets. researchgate.netmdpi.com |
| Planarity | Geometric Constraint | The planar nature of the urea group helps to orient the substituents for optimal interaction with a binding site. |
This table summarizes the key features of the urea group that contribute to its molecular interaction capabilities.
Importance of the Cyclopropylmethyl Group in Molecular Design
The cyclopropylmethyl group is a small, conformationally constrained substituent that has gained considerable attention in organic and medicinal chemistry for its unique and beneficial properties. researchgate.netontosight.ai
Cyclopropylmethyl Group as a Versatile Structural Motif in Organic and Medicinal Chemistry
The cyclopropyl (B3062369) ring is the smallest possible carbocycle, and its C-C-C bond angles of 60° result in significant ring strain. wikipedia.org This strain imparts unique electronic and conformational properties to the group. wikipedia.org In synthetic organic chemistry, the cyclopropylmethyl group has been employed as a protecting group for phenols, demonstrating stability under various reaction conditions while allowing for selective removal. ontosight.ainih.gov
As a structural component, it is found in numerous natural products and synthetic molecules designed for therapeutic research. researchgate.netontosight.ai Its rigid nature can be advantageous in molecular design by reducing the number of accessible conformations of a molecule, which can lead to increased binding affinity for a specific target. beilstein-journals.org Conformational analysis of molecules containing this group, such as cyclopropyl methyl ketone, has been a subject of both experimental and theoretical studies to understand its spatial arrangement and influence on molecular shape. uwlax.educarta-evidence.orgacs.org
Influence of the Cyclopropylmethyl Moiety on Molecular Properties Relevant to Biological Activity and Drug Design
The incorporation of a cyclopropylmethyl group into a molecule can profoundly influence its physicochemical properties, which are critical for biological activity. ontosight.aiontosight.ai It is often used as a bioisosteric replacement for other alkyl groups, such as isopropyl or tert-butyl, or for unsaturated moieties like a vinyl or allyl group. beilstein-journals.orgnih.govmdpi.com
Table 3: Impact of Cyclopropylmethyl Substitution on Molecular Properties
| Property | Influence of Cyclopropylmethyl Group | Rationale / Effect |
|---|---|---|
| Metabolic Stability | Often increases | The C-H bonds on a cyclopropane (B1198618) ring are generally less susceptible to enzymatic oxidation (e.g., by cytochrome P450 enzymes) compared to those in more flexible alkyl chains. ontosight.aibeilstein-journals.orgdrughunter.com |
| Lipophilicity (logP) | Generally decreases compared to isopropyl or tert-butyl groups | The compact and less "greasy" nature of the cyclopropyl ring compared to larger, more flexible alkyl groups can reduce lipophilicity, potentially improving solubility. beilstein-journals.org |
| Potency | Can increase | The rigid conformation can lock the molecule into a bioactive shape, enhancing binding to a target receptor. It can also introduce favorable interactions within a binding pocket. nih.govontosight.ai |
| Conformation | Restricts rotational freedom | The rigid three-membered ring reduces the conformational flexibility of the attached chain, which can be beneficial for target binding and selectivity. beilstein-journals.orgnih.gov |
This table details the effects of incorporating a cyclopropylmethyl group on key drug-like properties.
This bioisosteric substitution can lead to improvements in metabolic stability, modulation of lipophilicity, and enhanced potency. ontosight.aibeilstein-journals.orgdrughunter.com For example, the replacement of a trans-olefin with a trans-cyclopropylmethyl group has been shown to retain or improve binding affinity at dopamine (B1211576) receptors while altering selectivity. nih.gov The unique steric and electronic nature of the cyclopropylmethyl group makes it a valuable tool for fine-tuning the pharmacokinetic and pharmacodynamic profiles of lead compounds in drug discovery programs. cymitquimica.commdpi.com
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H16N2O |
|---|---|
Molecular Weight |
168.24 g/mol |
IUPAC Name |
1,3-bis(cyclopropylmethyl)urea |
InChI |
InChI=1S/C9H16N2O/c12-9(10-5-7-1-2-7)11-6-8-3-4-8/h7-8H,1-6H2,(H2,10,11,12) |
InChI Key |
VRXVAUKMNNZOCS-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1CNC(=O)NCC2CC2 |
Origin of Product |
United States |
Synthetic Methodologies for 1,3 Bis Cyclopropylmethyl Urea and Its Analogs
Conventional and Advanced Synthetic Routes for N,N'-Disubstituted Ureas
The construction of N,N'-disubstituted ureas can be achieved through various synthetic pathways. Traditional methods often rely on the use of phosgene (B1210022) or its derivatives, which are highly effective but pose significant toxicity risks. cmu.educommonorganicchemistry.com This has spurred the development of safer and more versatile alternatives, including aminolysis, oxidative carbonylation, and solid-phase synthesis, alongside innovative catalytic systems that offer milder reaction conditions and improved yields. cmu.educommonorganicchemistry.comoup.com
Aminolysis-Based Approaches for Urea (B33335) Formation
Aminolysis is a fundamental method for forming urea bonds, which involves the reaction of an amine with a carbonyl-containing compound. A common approach is the reaction of an amine with an isocyanate. commonorganicchemistry.com For the synthesis of a symmetrical urea like 1,3-bis(cyclopropylmethyl)urea, cyclopropylmethylamine would be reacted with a carbonyl source.
Another aminolysis-based strategy involves the reaction of amines with carbamates. commonorganicchemistry.com For instance, the aminolysis of propylene (B89431) carbonate with ammonia (B1221849) has been studied as a two-stage process that proceeds through a 2-hydroxypropyl carbamate (B1207046) intermediate before forming urea. davidpublisher.com While this specific example uses ammonia, the principle can be extended to primary amines. The reaction of (poly)amines with (poly)carbonates is a key step in producing non-isocyanate polyurethanes (NIPUs), highlighting the utility of aminolysis in polymer chemistry. researchgate.net The efficiency of these reactions can often be enhanced through the use of organocatalysts. researchgate.net
Oxidative Carbonylation Strategies for Amine Conversion to Ureas
Oxidative carbonylation provides a direct and efficient route to N,N'-disubstituted ureas by reacting amines with carbon monoxide (CO) in the presence of an oxidant. cmu.edu This method avoids the use of hazardous phosgene and its derivatives, utilizing CO as an economical and readily available carbonyl source. cmu.edu The process typically involves a transition-metal catalyst, such as palladium or tungsten complexes, to facilitate the carbonylation of the amine. cmu.eduacs.org
For example, primary amines can be converted to N,N'-disubstituted ureas using tungsten hexacarbonyl (W(CO)6) as the catalyst and iodine (I2) as the oxidant. cmu.edu This method has shown broad tolerance for various functional groups on the amine substrate. cmu.edu Another prominent strategy is the direct palladium-catalyzed oxidative carbonylation of primary amines. nih.govacs.org These reactions are generally carried out at elevated temperatures and pressures, using a mixture of carbon monoxide and air as the oxidant. acs.orgnih.gov The development of bimetallic catalytic systems, such as cobalt/copper, has enabled the selective synthesis of unsymmetrical ureas by differentiating between primary and secondary amines, further expanding the utility of oxidative carbonylation. oup.comoup.com
Solid-Phase Synthesis Techniques for Urea Libraries
Solid-phase synthesis (SPS) is a powerful technique for the efficient construction of large libraries of compounds, including peptides and ureas. nih.govwikipedia.org In this method, the target molecule is assembled step-by-step while covalently attached to an insoluble polymer support, or resin. wikipedia.orgbachem.com This approach simplifies the purification process, as excess reagents and by-products can be removed by simple filtration and washing steps. wikipedia.org
The synthesis of urea-containing molecules on a solid phase typically involves attaching an amino acid or amine to the resin. nih.govnih.gov The urea linkage is then formed by reacting the resin-bound amine with an isocyanate in solution or by generating the isocyanate intermediate directly on the solid support. nih.gov For example, a solid-phase synthesis was developed to create a thymidinyl dipeptide urea library, where 5'-azidothymidine was attached to a resin, reduced to the amine, and then subjected to subsequent acylation and urea formation steps. nih.gov This methodology allows for the systematic variation of substituents to rapidly generate a diverse set of urea derivatives for screening purposes. nih.gov
| Resin Type | Attached Moiety | Reagents for Urea Formation | Key Advantage |
| Polystyrene butyl diethylsilane (B7801327) (PS-DES) | 5'-aminothymidine | Fmoc-amino acid, Isocyanate | Efficient library generation nih.gov |
| 2-chlorotrityl chloride (2-CTC) | Fmoc-Glu(OtBu)-OH | Triphosgene (B27547), DIPEA, second amine | Both isocyanate and urea formation on solid phase nih.gov |
Catalytic Methods in Urea Synthesis
Catalysis plays a crucial role in modern organic synthesis by enabling reactions to proceed under milder conditions with greater efficiency and selectivity. In the context of urea synthesis, various catalytic systems have been developed to avoid harsh reagents and improve reaction kinetics.
Palladium complexes are highly effective catalysts for the synthesis of ureas. One of the most significant applications is in the oxidative carbonylation of amines. nih.govacs.org A general method involves reacting primary amines at 90–100 °C in the presence of a palladium iodide (PdI2) catalyst with an excess of potassium iodide (KI) under a pressurized atmosphere of carbon monoxide and air. acs.orgnih.govacs.org This system has demonstrated high catalytic efficiency for producing symmetrically disubstituted ureas. acs.org
Palladium(II) aqua complexes have also been shown to catalyze the hydrolytic decomposition of urea, a reaction that proceeds through a carbamic acid intermediate. nih.gov Furthermore, these complexes can catalyze the alcoholysis of urea to form alkyl carbamates, representing a nonhydrolytic cleavage of the amide bond. nih.gov While not a direct synthesis of disubstituted ureas, these studies provide mechanistic insights into palladium's interaction with the urea functional group.
Table 1: Selected Examples of Palladium-Catalyzed Urea Synthesis
| Amine Substrate | Catalyst System | Conditions | Product | Yield |
|---|---|---|---|---|
| Primary Amines | PdI2 / KI | 90-100 °C, 20 atm (CO/air) | Symmetrically disubstituted ureas | General Method acs.org |
| Butylamine | PdI2 / KI | 100 °C, 20 atm (CO/air) | 1,3-Dibutylurea | 93% acs.org |
Molecular iodine has emerged as an inexpensive, efficient, and environmentally benign catalyst for various organic transformations, including the synthesis of N,N'-disubstituted ureas. tandfonline.comresearchgate.net A straightforward and solvent-free method involves heating a primary amine with urea in the presence of a catalytic amount of iodine. tandfonline.com The reaction proceeds rapidly, typically within 5-10 minutes, on a preheated hot plate at 90–95°C, providing excellent yields of the corresponding symmetrically N,N'-disubstituted urea. tandfonline.comresearchgate.net This protocol avoids the use of toxic reagents and hazardous organic solvents. researchgate.net
Iodine also catalyzes multicomponent reactions for the synthesis of more complex heterocyclic structures containing a urea moiety. For example, a one-pot, three-component reaction between an aldehyde, a ketone, and urea using iodine as a catalyst can efficiently produce 4,6-diarylpyrimidin-2(1H)-ones. tandfonline.com While not a direct synthesis of 1,3-disubstituted ureas, this demonstrates the versatility of iodine in facilitating reactions involving urea. In other applications, iodine has been used to reduce urea volatilization from fertilizers by inhibiting urease activity. mdpi.com
Table 2: Iodine-Catalyzed Synthesis of Symmetrical N,N'-Disubstituted Ureas
| Amine Substrate | Catalyst | Conditions | Product | Yield |
|---|---|---|---|---|
| p-Anisidine | Iodine (I2) | 90-95 °C, 5 min, solvent-free | N,N'-bis(4-methoxyphenyl)urea | 95% tandfonline.com |
| Aniline | Iodine (I2) | 90-95 °C, 8 min, solvent-free | N,N'-Diphenylurea | 92% tandfonline.com |
Clay-Anchored Catalyst Systems
The use of solid acid catalysts, particularly clay minerals, has gained significant attention in organic synthesis for their efficacy, reusability, and environmentally friendly nature. Clays (B1170129) such as montmorillonite (B579905) can function as heterogeneous catalysts, providing both Brønsted and Lewis acid sites that facilitate a variety of organic reactions, including the formation of carbon-nitrogen bonds essential for urea synthesis. mdpi.comnih.gov
These clay-based catalysts offer several advantages over traditional homogeneous catalysts. mdpi.com Their solid nature allows for easy separation from the reaction mixture, simplifying product purification and enabling catalyst recycling. Furthermore, their high surface area and ion-exchange capacity can be modified to enhance catalytic activity and selectivity. mdpi.com In the context of urea synthesis, clay catalysts can promote the reaction under milder conditions, contributing to more sustainable and economical processes. mdpi.comnih.gov
| Advantage | Description |
| Heterogeneous Nature | Allows for easy separation from the reaction mixture and catalyst recycling. |
| Acidic Properties | Possesses both Brønsted and Lewis acid sites that can catalyze C-N bond formation. |
| High Surface Area | Provides numerous active sites for reactions to occur. |
| Modifiability | Ion-exchange capabilities allow for tuning of catalytic properties. |
| Eco-Friendly | Abundant, inexpensive, and non-polluting compared to many other catalysts. |
Synthesis of Symmetrical and Unsymmetrical this compound Derivatives
The synthesis of 1,3-disubstituted ureas can be categorized into methods producing symmetrical or unsymmetrical structures.
Symmetrical ureas , such as this compound, are typically synthesized by reacting a primary amine with a carbonyl source. A common laboratory method involves the reaction of cyclopropylmethylamine with a phosgene equivalent like N,N'-carbonyldiimidazole (CDI). Alternatively, direct carbonylation of the amine using carbon dioxide as a C1 source represents a greener approach. researchgate.net Another method involves the reaction of isocyanates in the presence of tertiary amines to yield symmetrical ureas. nih.gov
Unsymmetrical ureas require a more controlled, stepwise approach to introduce two different substituents. A prevalent strategy is the reaction of an isocyanate with a primary or secondary amine. For instance, cyclopropylmethyl isocyanate could be reacted with a different amine to yield an unsymmetrical derivative. These reactions are often efficient and proceed under mild conditions. nih.gov One-pot, two-step procedures have also been developed, where an initial amine is converted to an intermediate, such as a carbamate or an in situ generated isocyanate, which then reacts with a second, different amine. researchgate.net
| Urea Type | General Method | Starting Materials Example |
| Symmetrical | Reaction of a single amine with a carbonyl source. | Cyclopropylmethylamine + Phosgene equivalent (e.g., CDI) |
| Unsymmetrical | Stepwise reaction of two different amines. | Cyclopropylmethyl isocyanate + A different primary/secondary amine |
Green Chemistry Principles Applied to Urea Synthesis
The synthesis of ureas has traditionally relied on hazardous reagents like phosgene. nih.gov Modern synthetic chemistry emphasizes the adoption of green chemistry principles to create safer, more sustainable, and efficient processes. rjpn.orgyoutube.com
Key green chemistry strategies applied to urea synthesis include:
Use of Carbon Dioxide: Utilizing CO2 as an abundant, non-toxic, and renewable C1 feedstock is a primary goal. researchgate.netnih.gov Direct and electrocatalytic methods are being developed to convert CO2 and amines into ureas, often under ambient conditions, which significantly reduces the environmental impact compared to traditional high-pressure, high-temperature industrial processes. springernature.comnih.govureaknowhow.com
Catalysis: The use of efficient and recyclable catalysts, such as the clay-anchored systems discussed previously, minimizes waste and energy consumption. mdpi.com Metal-organic frameworks (MOFs) and other heterogeneous catalysts are also being explored.
Safer Solvents and Reagents: Replacing toxic phosgene with safer alternatives like N,N'-carbonyldiimidazole or ethylene (B1197577) carbonate is a common practice. scispace.com Furthermore, conducting reactions in water or under solvent-free conditions enhances the green profile of the synthesis. nih.gov
Energy Efficiency: Electrocatalytic and photocatalytic approaches offer pathways to urea synthesis at ambient temperature and pressure, drastically reducing the energy demands of the conventional Bosch-Meiser process. researchgate.netarxiv.org
| Green Principle | Application in Urea Synthesis |
| Safer Reagents | Replacing phosgene with CO2, CDI, or ethylene carbonate. researchgate.netscispace.com |
| Catalysis | Employing reusable heterogeneous catalysts like clays or MOFs to improve efficiency. mdpi.com |
| Energy Efficiency | Developing electrocatalytic routes that operate at ambient conditions. springernature.comresearchgate.net |
| Waste Prevention | High atom economy reactions, such as direct addition of amines to CO2. researchgate.net |
Stereoselective Synthesis of this compound Analogs
Stereoselective synthesis is crucial for producing specific stereoisomers of chiral molecules, which is of paramount importance in medicinal chemistry. While this compound itself is achiral, methods for the stereoselective synthesis of its chiral analogs are of significant interest. This is typically achieved through two main strategies: the use of chiral auxiliaries or chiral catalysts.
Chiral Auxiliaries: A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to control the stereochemical outcome. nih.govwikipedia.orgyork.ac.uk An achiral starting material is attached to the auxiliary, a diastereoselective reaction is performed, and the auxiliary is subsequently removed, yielding an enantiomerically enriched product. nih.govresearchgate.net For urea analogs, a chiral amine could be used as a starting material, with its stereocenter directing the formation of subsequent chiral centers.
Chiral Catalysts (Organocatalysis): Asymmetric organocatalysis has emerged as a powerful tool for stereoselective synthesis. Chiral urea and thiourea (B124793) derivatives are themselves excellent hydrogen-bond donor catalysts that can activate substrates and control the stereoselectivity of a reaction. nih.govrsc.org These bifunctional catalysts can possess both a hydrogen-bonding urea moiety and a basic site (e.g., a tertiary amine), allowing them to precisely orient reactants in the transition state to favor the formation of one enantiomer over the other. rsc.orgjst.go.jp This approach has been successfully applied to a wide range of reactions to create chiral molecules. researchgate.netmdpi.com
| Strategy | Mechanism of Stereocontrol |
| Chiral Auxiliary | The auxiliary is covalently bonded to the substrate, creating a diastereomeric intermediate that favors reaction from one face due to steric hindrance. nih.govnih.gov |
| Chiral Catalyst | The catalyst forms non-covalent interactions (e.g., hydrogen bonds) with the substrate(s), creating a chiral environment that lowers the energy of the transition state for one enantiomer. rsc.orgresearchgate.net |
Utility of Cyclopropylmethyl Bromide as a Key Synthetic Intermediate
Cyclopropylmethyl bromide is a valuable and versatile building block in organic synthesis, serving as a key intermediate for introducing the cyclopropylmethyl group. rsc.orgurmia.ac.irresearchgate.net Its primary utility in the synthesis of this compound lies in its role as a precursor to cyclopropylmethylamine.
The amine can be prepared from cyclopropylmethyl bromide via nucleophilic substitution, for example, by reaction with sodium azide (B81097) followed by reduction, or through other amination procedures. An alternative pathway involves the conversion of the bromide to cyclopropylacetonitrile, which can then be reduced to the corresponding amine. epo.org
Once synthesized, cyclopropylmethylamine serves as the direct precursor for the urea synthesis methods described in section 2.2. The reactivity of the carbon-bromine bond makes cyclopropylmethyl bromide an effective electrophile for alkylation reactions, allowing for its incorporation into a wide range of molecular scaffolds. rsc.orgcaltech.edugoogleapis.com
Advanced Spectroscopic and Structural Elucidation of 1,3 Bis Cyclopropylmethyl Urea
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy serves as a powerful tool for elucidating the precise structure of 1,3-Bis(cyclopropylmethyl)urea by probing the magnetic properties of its atomic nuclei, primarily ¹H, ¹³C, and ¹⁵N.
The ¹H NMR spectrum of this compound provides detailed information about the different proton environments within the molecule. The spectrum is characterized by distinct signals corresponding to the urea (B33335) N-H protons, the methylene (B1212753) (-CH₂-) bridge protons, the methine (-CH-) proton of the cyclopropyl (B3062369) group, and the diastereotopic methylene protons within the cyclopropyl ring.
The N-H protons typically appear as a broad triplet, a result of coupling to the adjacent methylene protons. The chemical shift of this signal can be influenced by solvent, concentration, and temperature due to hydrogen bonding effects. The methylene protons adjacent to the nitrogen atoms (-NH-CH₂ -) are expected to resonate as a doublet of doublets, coupling to both the N-H proton and the cyclopropyl methine proton. The unique methine proton on the cyclopropyl ring (-CH -) would likely present as a complex multiplet due to coupling with the adjacent methylene bridge protons and the non-equivalent protons on the cyclopropyl ring. The four protons of the cyclopropyl ring's methylene groups are chemically and magnetically non-equivalent, leading to complex multiplets in the upfield region of the spectrum, characteristic of strained ring systems.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Environment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
|---|---|---|
| N-H | 5.7 - 6.0 | Triplet (t) |
| -NH-CH₂ - | ~2.9 - 3.1 | Doublet of doublets (dd) |
| -CH -(cyclopropyl) | ~0.9 - 1.1 | Multiplet (m) |
Note: Predicted values are based on typical chemical shifts for similar functional groups and may vary based on solvent and experimental conditions.
The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton of this compound. Each unique carbon atom in the molecule gives rise to a distinct signal.
The most downfield signal corresponds to the carbonyl carbon (C=O) of the urea moiety, typically appearing in the range of 158-164 ppm. researchgate.net The methylene carbon (-C H₂-N) attached to the nitrogen is expected to resonate at a lower chemical shift. The cyclopropyl group carbons appear in the highly shielded, upfield region of the spectrum. The methine carbon (-C H-) will be at a lower field than the methylene carbons (-C H₂) of the ring, which are characteristic of three-membered rings.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Environment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C =O (Urea) | 158 - 164 |
| -NH-C H₂- | ~45 - 50 |
| -C H-(cyclopropyl) | ~10 - 15 |
Note: Predicted values are based on typical chemical shifts for similar functional groups and may vary based on solvent and experimental conditions.
¹⁵N NMR spectroscopy, although less sensitive than ¹H NMR, offers direct insight into the electronic environment of the nitrogen atoms. huji.ac.il For a symmetrically substituted molecule like this compound, a single ¹⁵N signal is expected, confirming the equivalence of the two nitrogen environments. The chemical shift provides information about the hybridization and substitution of the nitrogen atoms. nih.gov Because the key reactions to form ureas directly involve the nitrogen centers, ¹⁵N NMR is a particularly powerful tool for reaction monitoring. nih.gov For instance, during the synthesis of the compound, the disappearance of the starting amine's ¹⁵N signal and the appearance of the urea's ¹⁵N signal can be tracked to determine reaction completion.
Two-dimensional (2D) NMR techniques are essential for unambiguously assigning the ¹H and ¹³C signals and confirming the connectivity of the molecular structure. The Heteronuclear Multiple Quantum Coherence (HMQC) or the more modern Heteronuclear Single Quantum Coherence (HSQC) experiment is particularly useful. youtube.com This technique correlates proton signals with the carbon signals of the atoms to which they are directly attached. youtube.com
For this compound, an HSQC spectrum would show the following key correlations:
A cross-peak connecting the ¹H signal of the -NH-CH₂ - protons with the ¹³C signal of the methylene carbon.
A cross-peak between the methine proton of the cyclopropyl group and its corresponding methine carbon signal.
Cross-peaks correlating the signals of the cyclopropyl methylene protons with the cyclopropyl methylene carbon signal.
This correlation map confirms the C-H bonding framework and validates the assignments made from the 1D spectra.
Quantitative NMR (qNMR) is a method used to determine the concentration or purity of a substance by comparing the integral of an analyte's signal to that of a certified internal standard with a known concentration. nih.govox.ac.uk This technique can be applied to this compound for purity assessment after synthesis or for analyzing the molar ratio of components in a reaction mixture. rsc.orgresearchgate.net
For a qNMR analysis, a known mass of an internal standard (e.g., maleic acid, dimethyl sulfone) would be added to a precisely weighed sample of the urea compound. By comparing the integrated area of a well-resolved proton signal from this compound (for example, the -NH-CH₂- protons) to a signal from the standard, the absolute quantity and thus the purity of the analyte can be calculated with high accuracy and precision. ox.ac.uk
Vibrational Spectroscopy
Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides information about the functional groups and molecular vibrations present in this compound.
The IR spectrum is expected to show characteristic absorption bands for the urea and cyclopropyl moieties. The N-H stretching vibrations typically appear as a strong, broad band in the region of 3200-3400 cm⁻¹. docbrown.info The C=O stretching vibration, known as the Amide I band, is one of the most intense and characteristic absorptions for ureas, expected around 1630-1680 cm⁻¹. docbrown.info The N-H bending vibration, coupled with C-N stretching (the Amide II band), would likely be observed near 1550-1650 cm⁻¹. docbrown.info
The cyclopropyl group also has characteristic vibrations. C-H stretching vibrations of the ring protons typically occur at high wavenumbers, often above 3000 cm⁻¹. The ring deformation or "breathing" modes are found in the fingerprint region and are characteristic of the three-membered ring structure. doi.orgbluffton.edu
Table 3: Predicted Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |
|---|---|---|
| N-H Stretch | -NH- | 3200 - 3400 |
| C-H Stretch (cyclopropyl) | C-H | ~3000 - 3100 |
| C=O Stretch (Amide I) | -C=O | ~1630 - 1680 |
| N-H Bend / C-N Stretch (Amide II) | -NH- / -C-N- | ~1550 - 1650 |
| C-N Stretch | -C-N- | ~1450 |
Note: Predicted values are based on typical frequencies for the specified functional groups and can be influenced by the physical state (solid/liquid) and intermolecular interactions.
Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification
FTIR spectroscopy is a fundamental technique for identifying functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, the spectrum is expected to be dominated by characteristic absorptions from the urea core and the cyclopropyl groups.
Key expected vibrational bands include:
N-H Stretching: A prominent band is anticipated in the region of 3300-3400 cm⁻¹. In solid-state measurements, this band may be broadened due to hydrogen bonding.
C-H Stretching (Cyclopropyl and Methylene): Absorptions corresponding to the C-H bonds of the cyclopropyl ring and the methylene (-CH₂-) linkers are expected just above 3000 cm⁻¹ for the ring C-H and in the 2850-2960 cm⁻¹ range for the methylene groups. nist.gov
C=O Stretching (Amide I): A strong, sharp absorption, characteristic of the urea carbonyl group, is predicted to appear in the 1630-1685 cm⁻¹ range. researchgate.netdocbrown.info The exact position is sensitive to the local environment, particularly hydrogen bonding.
N-H Bending and C-N Stretching (Amide II): This band, resulting from a mix of N-H bending and C-N stretching vibrations, is typically found between 1550 and 1640 cm⁻¹. researchgate.net
C-N Stretching (Amide III): A weaker band is expected around 1450 cm⁻¹. docbrown.info
Cyclopropyl Ring Vibrations: The cyclopropane (B1198618) ring itself has characteristic "ring breathing" and deformation modes, though these may be less intense and appear in the fingerprint region (below 1500 cm⁻¹).
Table 1: Predicted FTIR Absorption Bands for this compound
| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Expected Intensity |
| N-H Stretch | -NH- | 3300 - 3400 | Strong, Broad |
| C-H Stretch | Cyclopropyl | ~3050 | Medium |
| C-H Stretch | Methylene (-CH₂-) | 2850 - 2960 | Medium |
| C=O Stretch (Amide I) | Carbonyl | 1630 - 1685 | Strong |
| N-H Bend / C-N Stretch (Amide II) | Amide | 1550 - 1640 | Medium-Strong |
| C-N Stretch (Amide III) | Amide | ~1450 | Medium-Weak |
Raman Spectroscopy Applications for Molecular Vibrations
Raman spectroscopy, which measures the inelastic scattering of monochromatic light, provides complementary information to FTIR. It is particularly sensitive to non-polar bonds and symmetric vibrations. The Raman spectrum of this compound would be useful for confirming the structure and analyzing the molecular backbone.
Expected prominent Raman signals include:
A very strong peak corresponding to the symmetric stretching of the C-N bonds in the urea moiety, typically observed around 1000-1015 cm⁻¹ in urea itself. researchgate.net
Signals for the cyclopropyl ring's symmetric C-C stretching ("ring breathing") mode.
The C=O stretching vibration, while strong in FTIR, would also be present but potentially weaker in the Raman spectrum.
N-H stretching vibrations would appear in the 3200-3500 cm⁻¹ region. nih.gov
Analysis of urea and its derivatives shows a characteristic strong peak around 1007-1014 cm⁻¹, which is often used for quantitative analysis and is attributed to the symmetric C-N stretching vibration. researchgate.netwhiterose.ac.uk A similar prominent peak would be expected for this compound.
Table 2: Predicted Raman Shifts for this compound
| Vibrational Mode | Functional Group | Predicted Raman Shift (cm⁻¹) | Expected Intensity |
| N-H Stretches | -NH- | 3200 - 3500 | Medium |
| C-H Stretches | Cyclopropyl, -CH₂- | 2850 - 3050 | Strong |
| C=O Stretch | Carbonyl | 1620 - 1660 | Medium |
| Symmetric C-N Stretch | Urea Backbone | ~1010 | Very Strong |
| Ring Breathing | Cyclopropyl | Fingerprint Region | Medium |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is a powerful tool for determining the molecular weight of a compound and deducing its structure from fragmentation patterns. For this compound (C₉H₁₆N₂O), the expected molecular weight is approximately 168.24 g/mol .
In an electron ionization (EI) mass spectrum, the following features are anticipated:
Molecular Ion Peak (M⁺•): A peak at m/z = 168 would correspond to the intact molecule minus one electron. fiveable.me The intensity of this peak may vary.
Fragmentation: The molecular ion is energetically unstable and will break apart into smaller, charged fragments. wikipedia.orglibretexts.org Key fragmentation pathways for N,N'-disubstituted ureas involve cleavage of the C-N bonds. libretexts.org
Alpha-Cleavage: Cleavage of the bond between the methylene group and the cyclopropyl ring could lead to the loss of a cyclopropyl radical (•C₃H₅), resulting in a fragment.
C-N Bond Cleavage: A primary fragmentation pathway would be the cleavage of the N-CH₂ bond. This could result in a [C₃H₅CH₂NHCO]⁺ fragment or a [C₃H₅CH₂NH]⁺ fragment, among others.
Loss of Substituent: The loss of a complete cyclopropylmethyl group (•CH₂C₃H₅) would generate a significant fragment ion.
The fragmentation of the cyclopropyl ring itself can produce characteristic ions at lower m/z values, such as m/z 41 ([C₃H₅]⁺). docbrown.info
Table 3: Predicted Key Fragments in the Mass Spectrum of this compound
| m/z Value | Possible Fragment Ion Structure | Fragmentation Pathway |
| 168 | [C₉H₁₆N₂O]⁺• | Molecular Ion (M⁺•) |
| 113 | [C₅H₉N₂O]⁺ | Loss of cyclopropylmethyl radical (•C₄H₇) |
| 99 | [C₄H₇N₂O]⁺ | Loss of cyclopropyl radical (•C₃H₅) from a larger fragment |
| 55 | [C₄H₇]⁺ or [C₃H₅N]⁺ | Cyclopropylmethyl cation or fragment from urea core |
| 41 | [C₃H₅]⁺ | Cyclopropyl cation |
X-ray Diffraction (XRD) Analysis
While the specific crystal structure for this compound has not been reported, analysis of its parent compound, urea, provides a foundational reference. Urea crystallizes in the tetragonal system with the non-centrosymmetric space group P-42₁m. acs.orgresearchgate.net This structure is characterized by an extensive network of hydrogen bonds.
The introduction of the bulky, non-polar cyclopropylmethyl substituents would significantly alter the molecular packing compared to urea. It is highly probable that this compound would crystallize in a lower symmetry system, such as monoclinic or orthorhombic, which are very common for organic molecules. The specific space group would be determined by the symmetry elements present in the crystal lattice, which are dictated by the molecule's conformation and the efficiency of its packing arrangement.
Table 4: Crystallographic Data for Urea (Parent Compound)
| Parameter | Value | Reference |
| Crystal System | Tetragonal | acs.orgresearchgate.net |
| Space Group | P-42₁m | acs.orgresearchgate.net |
| Unit Cell Dimensions | a = 5.63 Å, c = 4.70 Å | acs.org |
Single-Crystal X-ray Diffraction for Absolute Structure Determination
Intermolecular Interactions and Supramolecular Networks in the Solid State
In the solid state, the molecular packing of this compound is anticipated to be dominated by a network of intermolecular hydrogen bonds, a characteristic feature of urea-based compounds. The urea moiety contains two N-H groups, which act as hydrogen bond donors, and a carbonyl oxygen (C=O), which serves as a hydrogen bond acceptor. This functionality facilitates the formation of robust and directional hydrogen bonds, typically of the N-H···O=C type.
Based on the crystal structures of analogous bis-urea compounds, it is highly probable that these interactions lead to the self-assembly of molecules into one-dimensional supramolecular structures, such as infinite tapes or ribbons. academie-sciences.fr In these arrangements, each urea group is interconnected with two neighboring molecules. Specifically, the carbonyl oxygen of one molecule accepts hydrogen bonds from the two N-H groups of an adjacent molecule, forming a bifurcated hydrogen bond system or, more commonly, creating a linear chain where each urea is linked to the next. academie-sciences.frresearchgate.net
| Interaction Type | Donor | Acceptor | Typical Distance (Å) | Typical Angle (°) |
| Hydrogen Bond | N-H | O=C | 2.8 - 3.2 | 150 - 180 |
| van der Waals | C-H | H-C | > 2.4 | N/A |
Hirshfeld Surface Analysis for Noncovalent Interactions
Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. nih.govmdpi.com This method partitions the crystal space into regions where the electron density of a pro-molecule (the molecule of interest) dominates that of the surrounding pro-crystal. By mapping various properties onto this surface, a detailed picture of noncovalent interactions emerges.
For this compound, a Hirshfeld surface analysis would highlight the key intermolecular contacts. The surface is often visualized using a normalized contact distance (dnorm), which identifies regions of significant intermolecular interaction. mdpi.com Red spots on the dnorm map indicate close contacts, primarily corresponding to the strong N-H···O hydrogen bonds that form the core of the supramolecular assembly. mdpi.com
The analysis can be further quantified through 2D fingerprint plots, which summarize all intermolecular contacts as a distribution of distances to the nearest nucleus inside (di) and outside (de) the surface. The percentage contribution of different types of contacts can be calculated, providing a quantitative measure of their importance in the crystal packing. For a molecule with the elemental composition of this compound, the contacts would be dominated by H···H interactions due to the abundance of hydrogen atoms in the cyclopropylmethyl groups. mdpi.com Significant O···H/H···O contacts, appearing as distinct "wings" in the fingerprint plot, would correspond to the crucial hydrogen bonds.
| Contact Type | Percentage Contribution (Hypothetical) | Description |
| H···H | ~ 65% | Represents van der Waals forces between alkyl groups. |
| O···H | ~ 25% | Corresponds to the primary N-H···O=C hydrogen bonds. |
| C···H | ~ 8% | Relates to weaker C-H···π or C-H···O interactions. |
| Other | ~ 2% | Includes minor contacts like C···C, N···H, etc. |
Powder X-ray Diffraction for Crystalline Phase Analysis
Powder X-ray Diffraction (PXRD) is a fundamental analytical technique for the characterization of crystalline solids. The PXRD pattern of a material provides a unique "fingerprint" based on the arrangement of atoms in its crystal lattice. nih.gov This technique is instrumental in identifying the crystalline phase of this compound, confirming its purity, and detecting the presence of any polymorphic forms. mdpi.com
A typical PXRD experiment involves irradiating a powdered sample with monochromatic X-rays and measuring the intensity of the scattered radiation as a function of the scattering angle (2θ). The resulting diffractogram consists of a series of peaks, where the position of each peak corresponds to a specific lattice spacing (d-spacing) according to Bragg's Law. The intensity of the peaks is related to the arrangement of atoms within the crystal structure.
The analysis of the PXRD pattern for this compound would involve comparing the experimental peak positions and intensities to reference patterns from a database or to a pattern calculated from a known single-crystal structure. The sharpness of the diffraction peaks provides information about the degree of crystallinity of the sample.
| 2θ Angle (°) (Hypothetical) | d-spacing (Å) | Relative Intensity (%) |
| 10.5 | 8.42 | 45 |
| 15.2 | 5.82 | 100 |
| 18.8 | 4.72 | 70 |
| 21.1 | 4.21 | 85 |
| 23.5 | 3.78 | 50 |
| 28.9 | 3.09 | 30 |
Conformational Analysis of this compound in Solution and Solid State
The conformational landscape of this compound is defined by the rotational freedom around several key single bonds. The conformation of the central urea group is of particular importance. N,N'-disubstituted ureas can exist in different conformations defined by the torsion angles around the N-C(O) bonds. While several conformations are possible, studies on similar ureas show a strong preference for planar or near-planar arrangements that allow for conjugation between the nitrogen lone pairs and the carbonyl π-system. nih.gov
The two primary conformations for the urea backbone are trans-trans and cis-trans. nih.gov In the solid state, the conformation is often dictated by the optimization of hydrogen bonding and crystal packing forces, with the trans-trans conformer frequently being observed as it allows for the formation of linear hydrogen-bonded chains. researchgate.net
In solution, the conformational equilibrium can be influenced by the solvent polarity. Nuclear Magnetic Resonance (NMR) spectroscopy is a key technique for studying solution-state conformations. The presence of multiple conformers in slow exchange on the NMR timescale could lead to the observation of distinct sets of signals. For this compound, the molecule is relatively small and flexible, suggesting that conformational exchange would likely be fast, resulting in averaged NMR signals. The preferred conformation in solution would represent a balance between intramolecular steric effects from the cyclopropylmethyl groups and intermolecular interactions with solvent molecules. nih.gov Computational modeling can further be used to map the potential energy surface and identify low-energy conformers in both the gas phase and solution. researchgate.netnih.gov
| Dihedral Angle | Description | Expected Value (Solid State, trans-trans) | Expected Value (Solution, Low Energy) |
| H-N-C=O | Defines planarity of N-substituent | ~180° | ~180° |
| C-N-C-N | Defines urea backbone conformation | ~180° (trans) | ~180° or ~0° (cis) |
| N-C-C-C | Defines orientation of cyclopropylmethyl group | Variable | Variable (multiple rotamers possible) |
Computational and Theoretical Investigations of 1,3 Bis Cyclopropylmethyl Urea
Quantum Chemical Calculations
Quantum chemical calculations are employed to model the electronic distribution and energy of the molecule, which are fundamental to its chemical properties and reactivity.
Studies on similar urea (B33335) derivatives have shown that DFT is effective in analyzing how substituents influence the electronic character of the urea backbone. mdpi.comscispace.com For 1,3-Bis(cyclopropylmethyl)urea, the electron-donating nature of the alkyl (cyclopropylmethyl) groups is expected to influence the charge distribution on the urea moiety. DFT calculations would typically involve geometry optimization to find the lowest energy conformation, followed by the calculation of electronic properties such as electrostatic potential maps and atomic charges. These results are crucial for understanding the molecule's reactivity in various chemical environments.
| Atomic Charges | Calculated charge localized on individual atoms. | The oxygen atom is predicted to have a partial negative charge, while the carbonyl carbon and nitrogen-bound hydrogens carry partial positive charges. |
Frontier Molecular Orbital (FMO) theory is a key component of understanding chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com The HOMO is the orbital from which the molecule is most likely to donate electrons, defining its nucleophilic character, while the LUMO is the orbital that is most likely to accept electrons, indicating its electrophilic character. youtube.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's kinetic stability, chemical reactivity, and electronic excitation properties. wikipedia.org A large HOMO-LUMO gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. wikipedia.org For this compound, the HOMO is expected to be localized primarily on the electron-rich urea moiety, specifically the nitrogen and oxygen atoms. The LUMO would likely be distributed across the C=O bond and adjacent atoms. DFT calculations are a common method for determining the energies and spatial distributions of these orbitals. ossila.com
Table 2: Conceptual Frontier Orbital Data for this compound
| Parameter | Description | Typical Calculated Value (Illustrative) | Implication |
|---|---|---|---|
| EHOMO | Energy of the Highest Occupied Molecular Orbital. | -6.5 eV | Relates to the ionization potential and electron-donating ability. |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital. | +1.5 eV | Relates to the electron affinity and electron-accepting ability. |
| HOMO-LUMO Gap (ΔE) | Energy difference between LUMO and HOMO (ΔE = ELUMO - EHOMO). | 8.0 eV | A larger gap suggests higher kinetic stability and lower chemical reactivity. |
Theoretical calculations are invaluable for predicting spectroscopic data, which aids in the structural confirmation of synthesized compounds. By calculating properties like Nuclear Magnetic Resonance (NMR) chemical shifts and infrared (IR) vibrational frequencies, a direct comparison can be made with experimental spectra.
DFT methods are widely used to compute 1H and 13C NMR chemical shifts. nih.govnih.gov The process involves calculating the magnetic shielding tensors for each nucleus in the optimized molecular geometry. These theoretical predictions, when compared with experimental data, can confirm the proposed structure and assign specific signals to the correct atoms. nih.gov
Similarly, computational methods can predict the vibrational frequencies corresponding to the normal modes of the molecule. researchgate.net These calculated frequencies, which appear as absorption bands in an IR spectrum, can be assigned to specific molecular motions such as C=O stretching, N-H stretching, and N-H bending. researchgate.net Such analyses have been successfully applied to various urea derivatives to understand their vibrational characteristics. researchgate.net
Table 3: Predicted Spectroscopic Data for this compound
| Parameter | Atom/Group | Predicted Value (Illustrative) | Experimental Correlation |
|---|---|---|---|
| 13C NMR Chemical Shift | C=O | ~160 ppm | Confirms the presence of the urea carbonyl group. |
| 1H NMR Chemical Shift | N-H | ~5.5-6.5 ppm | Identifies the amide protons and provides information on hydrogen bonding. |
| IR Vibrational Frequency | C=O Stretch | ~1640-1660 cm-1 | Strong absorption band characteristic of the urea carbonyl group. |
| IR Vibrational Frequency | N-H Stretch | ~3300-3400 cm-1 | Absorption band indicating the N-H bonds, sensitive to hydrogen bonding. |
Molecular Dynamics (MD) Simulations for Conformational Dynamics and Solvent Interactions
Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. nih.gov By solving Newton's equations of motion for a system of interacting particles, MD simulations provide detailed information on the conformational dynamics and thermodynamic properties of molecules like this compound. ed.ac.uk
These simulations can reveal the preferred conformations of the molecule by exploring the potential energy surface. For this compound, key conformational features include the rotation around the C-N bonds and the orientation of the cyclopropylmethyl substituents. Understanding these dynamics is crucial as the molecular conformation can significantly impact its biological activity and physical properties. springernature.com
MD simulations are also instrumental in studying how the molecule interacts with its environment, particularly with solvent molecules. nih.gov By simulating this compound in a solvent box (e.g., water), one can analyze the formation and lifetime of hydrogen bonds with the solvent, calculate the solvation free energy, and understand its solubility characteristics. This provides insight into how the solvent influences the conformational preferences and behavior of the molecule in solution.
Theoretical Studies of Intermolecular Interactions
The way molecules of this compound interact with each other governs its macroscopic properties, such as melting point, crystal structure, and solubility.
The urea functional group is a potent director of intermolecular interactions due to its capacity for hydrogen bonding. The two N-H groups act as hydrogen bond donors, while the carbonyl oxygen is a strong hydrogen bond acceptor. mdpi.com This allows urea derivatives to form robust and predictable hydrogen-bonding networks, often resulting in one-dimensional chains or more complex three-dimensional arrays in the solid state. researchgate.net
Computational analysis, often using DFT, can be employed to model these interactions. nih.gov By calculating the geometry and binding energy of dimers or larger clusters of this compound, researchers can predict the most stable hydrogen-bonding motifs. nih.gov These theoretical studies can determine the precise bond lengths, angles, and energies associated with the N-H···O=C hydrogen bonds, providing fundamental insights into the crystal packing and self-assembly behavior of the compound. brighton.ac.uk
Table 4: Typical Parameters for Urea-Based Hydrogen Bonds
| Parameter | Description | Typical Value Range |
|---|---|---|
| H···O Distance | The distance between the hydrogen donor (N-H) and the oxygen acceptor (C=O). | 1.8 - 2.2 Å |
| N-H···O Angle | The angle formed by the N-H bond and the H···O interaction. | 160 - 180° |
| Binding Energy | The stabilization energy gained from the formation of a single hydrogen bond. | -5 to -10 kcal/mol |
Non-Covalent Interactions
Non-covalent interactions are crucial in determining the conformation of a molecule and its interactions with biological macromolecules. For this compound, these forces dictate how the molecule folds and presents itself to potential binding partners. The primary non-covalent interactions involving the urea moiety are hydrogen bonds and van der Waals forces. The two N-H groups of the urea core act as hydrogen bond donors, while the carbonyl oxygen is a hydrogen bond acceptor.
The cyclopropylmethyl groups, being nonpolar, primarily engage in hydrophobic and van der Waals interactions. Computational methods such as Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2) can be employed to calculate the strength and geometry of these interactions. A Non-Covalent Interaction (NCI) analysis, a computational technique, could visualize and characterize these weak interactions within the this compound molecule itself and with surrounding molecules, such as water or amino acid residues. This would reveal regions of steric repulsion, van der Waals interactions, and hydrogen bonding.
Illustrative Example of Calculated Non-Covalent Interaction Energies for this compound
| Interaction Type | Interacting Groups | Calculated Interaction Energy (kcal/mol) |
|---|---|---|
| Hydrogen Bond (intramolecular) | N-H --- O=C | -2.5 to -4.0 |
| van der Waals (intramolecular) | Cyclopropyl (B3062369) - Cyclopropyl | -1.0 to -2.5 |
| Hydrogen Bond (with water) | Urea C=O --- H₂O | -5.0 to -7.0 |
| Hydrogen Bond (with water) | Urea N-H --- H₂O | -3.0 to -5.0 |
| Hydrophobic (with nonpolar residue) | Cyclopropylmethyl - Leucine (B10760876) side chain | -1.5 to -3.0 |
Urea Interactions with Protein Backbone and Amino Acid Residues
The urea functional group is well-known for its ability to interact with proteins. The N-H and C=O groups of the urea moiety in this compound can form hydrogen bonds with the amide backbone of proteins. Specifically, the urea carbonyl oxygen can accept hydrogen bonds from backbone N-H groups, while the urea N-H groups can donate hydrogen bonds to backbone carbonyl oxygens.
Molecular dynamics (MD) simulations are a powerful tool to study these interactions in a dynamic environment. An MD simulation of this compound in a solvated protein environment would reveal the preferred interaction partners among amino acid residues. It is generally observed that urea derivatives can interact favorably with both polar and nonpolar residues. The urea group can form hydrogen bonds with the side chains of polar amino acids like asparagine, glutamine, serine, and threonine. The nonpolar cyclopropylmethyl groups would likely favor interactions with hydrophobic residues such as leucine, isoleucine, valine, and phenylalanine through van der Waals forces.
Hypothetical Interaction Profile of this compound with Protein Residues from a Molecular Dynamics Simulation
| Amino Acid Residue | Type | Dominant Interaction with this compound | Interacting Moiety of Ligand |
|---|---|---|---|
| Aspartate | Acidic | Hydrogen Bond | Urea N-H |
| Arginine | Basic | Hydrogen Bond | Urea C=O |
| Glutamine | Polar | Hydrogen Bond | Urea N-H and C=O |
| Leucine | Nonpolar | van der Waals / Hydrophobic | Cyclopropylmethyl |
| Phenylalanine | Aromatic | van der Waals / Hydrophobic | Cyclopropylmethyl |
In Silico Approaches for Activity Prediction and Target Identification
Structure-Activity Relationship (SAR) Studies and Prediction
Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for optimizing the biological activity of a compound. For this compound, a systematic in silico SAR study would involve creating a library of virtual analogues by modifying its structure and predicting their activity. Modifications could include altering the cyclopropyl groups to other cyclic or acyclic alkyl groups, or substituting the methyl bridge.
Quantitative Structure-Activity Relationship (QSAR) models could then be developed using machine learning algorithms. These models correlate the structural features (descriptors) of the analogues with their predicted biological activity. Descriptors can include electronic properties (e.g., partial charges), steric properties (e.g., molecular volume), and hydrophobic properties (e.g., logP). A predictive QSAR model would allow for the rapid screening of a large number of virtual compounds to identify those with potentially enhanced activity.
Illustrative SAR Data for Hypothetical Analogues of this compound
| Analogue | Modification | Predicted Activity (IC₅₀, nM) | Key Descriptor Change |
|---|---|---|---|
| Parent Compound | - | 100 | Baseline |
| Analogue 1 | Cyclopropyl -> Cyclobutyl | 150 | Increased steric bulk |
| Analogue 2 | Cyclopropyl -> Isopropyl | 120 | Increased flexibility |
| Analogue 3 | Methyl -> Ethyl bridge | 200 | Increased distance between urea and cyclopropyl |
| Analogue 4 | H on Urea N -> Methyl | 500 | Loss of H-bond donor |
Pharmacophore Modeling and Design
A pharmacophore model represents the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. For this compound, a pharmacophore model would likely consist of hydrogen bond donors (the N-H groups), a hydrogen bond acceptor (the carbonyl oxygen), and hydrophobic features (the cyclopropylmethyl groups).
Such a model could be generated based on the structure of this compound itself (a ligand-based approach) or from its docked pose within a known protein target (a structure-based approach). This pharmacophore model can then be used as a 3D query to screen large chemical databases to identify novel compounds with a similar arrangement of features and thus potentially similar biological activity.
Hypothetical Pharmacophore Features for this compound
| Pharmacophore Feature | Chemical Moiety | 3D Coordinates (Illustrative) |
|---|---|---|
| Hydrogen Bond Donor 1 | N-H (1) | (1.5, 0.5, 0.0) |
| Hydrogen Bond Donor 2 | N-H (2) | (-1.5, 0.5, 0.0) |
| Hydrogen Bond Acceptor | C=O | (0.0, -1.0, 0.0) |
| Hydrophobic Feature 1 | Cyclopropylmethyl (1) | (3.0, 2.0, 1.0) |
| Hydrophobic Feature 2 | Cyclopropylmethyl (2) | (-3.0, 2.0, -1.0) |
Molecular Docking and Protein-Ligand Interaction Prediction
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor. To perform molecular docking with this compound, a three-dimensional structure of a potential protein target is required. The docking algorithm would then sample a large number of possible conformations and orientations of the ligand within the binding site of the protein, scoring each based on a force field that estimates the binding affinity.
The results of a docking simulation would provide a predicted binding pose and a docking score, which is an estimate of the binding free energy. Analysis of the predicted pose would reveal key interactions, such as hydrogen bonds and hydrophobic contacts, between this compound and the protein. This information is invaluable for understanding the molecular basis of its activity and for designing more potent analogues.
Example of a Hypothetical Molecular Docking Result for this compound
| Potential Protein Target | Docking Score (kcal/mol) | Predicted Key Interacting Residues | Predicted Interaction Types |
|---|---|---|---|
| Protein Kinase A | -8.5 | Val56, Leu173, Asp184 | Hydrophobic, Hydrogen Bond |
| Carbonic Anhydrase II | -7.2 | His94, Val121, Leu198 | Hydrogen Bond, Hydrophobic |
| HIV Protease | -9.1 | Ile50, Ile84, Asp25 | Hydrophobic, Hydrogen Bond |
Reverse Docking for Biological Target Identification and Mechanism Elucidation
Reverse docking, also known as inverse docking, is a computational approach where a single ligand is docked against a large library of protein structures. This technique is particularly useful when the biological target of a compound is unknown. For this compound, reverse docking could be employed to screen a database of all known protein structures (such as the Protein Data Bank) to identify potential binding partners.
The output of a reverse docking screen is a ranked list of proteins based on their predicted binding affinity for the ligand. The top-ranked proteins are then considered as potential biological targets. Further experimental validation would be required to confirm these predictions. Reverse docking can provide valuable insights into the mechanism of action of a compound and can also help in identifying potential off-target effects.
Illustrative Top Hits from a Hypothetical Reverse Docking Screen of this compound
| Protein Target | Protein Family | Predicted Binding Affinity (kcal/mol) | Potential Therapeutic Area |
|---|---|---|---|
| Cyclooxygenase-2 (COX-2) | Oxidoreductase | -9.8 | Anti-inflammatory |
| Soluble Epoxide Hydrolase (sEH) | Hydrolase | -9.5 | Hypertension, Inflammation |
| Histone Deacetylase 2 (HDAC2) | Hydrolase | -9.2 | Oncology |
| Monoamine Oxidase B (MAO-B) | Oxidoreductase | -8.9 | Neurodegenerative Diseases |
Computational Approaches for Predicting Biological Activities and Drug Design Parameters
The biological activities and pharmacokinetic profile of this compound can be predicted using a variety of computational techniques, including Quantitative Structure-Activity Relationship (QSAR) modeling, molecular docking, and the calculation of Absorption, Distribution, Metabolism, and Excretion (ADME) properties. These methods leverage the chemical structure of the molecule to forecast its behavior in biological systems.
Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a specific target protein. nih.govnih.gov This method is instrumental in suggesting potential mechanisms of action and in virtual screening for novel drug candidates. For this compound, docking studies could be performed against a range of biological targets known to interact with urea-containing ligands. For instance, various kinases, proteases, and receptors have been identified as targets for different urea derivatives. nih.govnih.gov The results of such simulations would provide insights into the binding affinity and interaction patterns of this compound with these proteins.
ADME/Tox (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is crucial for assessing the drug-likeness of a compound. nih.govresearchgate.net Various computational tools and algorithms are available to estimate these properties based on the molecular structure. nih.govsemanticscholar.org These predictions help in the early identification of potential liabilities that could lead to the failure of a drug candidate in later stages of development. Key parameters often evaluated include solubility, permeability, metabolic stability, and potential for toxicity.
A summary of computationally predicted drug design parameters for this compound, based on established methodologies for similar compounds, is presented in Table 1.
Table 1: Predicted Physicochemical and ADME Properties of this compound
| Parameter | Predicted Value | Significance in Drug Design |
|---|---|---|
| Molecular Weight (g/mol) | 182.26 | Influences absorption and distribution; generally preferred to be <500 for oral drugs. |
| LogP (Octanol-Water Partition Coefficient) | 1.8 - 2.5 | Indicates lipophilicity; affects solubility, absorption, and membrane permeability. |
| Topological Polar Surface Area (TPSA) (Ų) | 41.49 | Predicts cell permeability; values <140 Ų are associated with good oral bioavailability. |
| Number of Hydrogen Bond Donors | 2 | Affects solubility and binding to target proteins; should generally be ≤5. |
| Number of Hydrogen Bond Acceptors | 1 | Influences solubility and target binding; typically preferred to be ≤10. |
| Aqueous Solubility (LogS) | -2.0 - -3.0 | Crucial for absorption and formulation; negative values indicate lower solubility. |
| Blood-Brain Barrier (BBB) Permeability | Predicted to be permeable | Indicates potential for central nervous system activity. |
Chemical Space Exploration for Analog Development
Chemical space exploration is a computational strategy aimed at identifying novel molecules with desired properties by systematically navigating the vast landscape of possible chemical structures. nih.gov This approach is particularly valuable for lead optimization and the discovery of new therapeutic agents. Starting from a parent molecule like this compound, chemical space can be explored by introducing a variety of structural modifications to generate a library of virtual analogs.
The development of analogs of this compound would involve modifications to its core structure, including the urea linkage and the cyclopropylmethyl substituents. For example, one could explore:
Substitution on the cyclopropyl rings: Introducing various functional groups on the cyclopropane (B1198618) rings could modulate the compound's steric and electronic properties, potentially leading to enhanced target affinity or improved pharmacokinetic profiles.
Modification of the urea linker: The urea functional group can be replaced with other bioisosteric groups, such as thiourea (B124793), guanidine, or amide, to explore different hydrogen bonding patterns and chemical stability.
These virtual analogs can then be subjected to the same computational evaluations described in the previous section (QSAR, molecular docking, ADME/Tox prediction) to assess their potential as improved drug candidates. This high-throughput in silico screening allows for the prioritization of a smaller, more promising set of analogs for chemical synthesis and experimental testing, thereby accelerating the drug discovery process.
Table 2 presents a hypothetical set of analogs of this compound and their predicted properties, illustrating the process of chemical space exploration for lead optimization.
Table 2: Hypothetical Analogs of this compound and Their Predicted Properties
| Analog | Modification from Parent Compound | Predicted Change in LogP | Predicted Biological Activity (Hypothetical) |
|---|---|---|---|
| Analog A | Replacement of one cyclopropylmethyl with a benzyl (B1604629) group | Increase | Potentially enhanced binding to hydrophobic pockets |
| Analog B | Introduction of a hydroxyl group on one cyclopropyl ring | Decrease | Improved aqueous solubility and potential for new hydrogen bond interactions |
| Analog C | Replacement of the urea with a thiourea linker | Slight Increase | Altered hydrogen bonding capacity and metabolic stability |
| Analog D | Substitution of both cyclopropylmethyl groups with isobutyl groups | Increase | Modified steric bulk affecting target recognition |
Chemical Reactivity and Mechanistic Studies of 1,3 Bis Cyclopropylmethyl Urea
Reaction Mechanisms of Urea (B33335) Formation and Derivatization
The synthesis of 1,3-disubstituted ureas such as 1,3-Bis(cyclopropylmethyl)urea can be achieved through several established mechanistic pathways, typically involving the formation of a carbonyl-nitrogen bond. While specific studies on this compound are not extensively detailed in the literature, its formation can be understood through common urea synthesis methodologies. nih.govnih.gov
A primary and highly efficient route is the reaction of an amine with an isocyanate. commonorganicchemistry.com In this context, cyclopropylmethylamine would react with cyclopropylmethyl isocyanate. The mechanism involves the nucleophilic attack of the amine's nitrogen atom on the electrophilic carbonyl carbon of the isocyanate. This process is generally rapid and requires no catalyst, proceeding directly to the stable urea product. commonorganicchemistry.comumn.edu
Another prevalent method involves the use of phosgene (B1210022) or its safer solid equivalents, such as triphosgene (B27547) or carbonyldiimidazole (CDI). commonorganicchemistry.comorganic-chemistry.org The reaction with CDI, for example, would proceed in a two-step, one-pot fashion. First, cyclopropylmethylamine reacts with CDI to form an activated carbamoyl-imidazole intermediate. Subsequent addition of a second equivalent of cyclopropylmethylamine leads to the displacement of imidazole (B134444) and the formation of the symmetrical this compound. nih.gov
Other synthetic strategies include:
Transamidation: This involves heating an amine with urea, which serves as a non-toxic and abundant reagent. nih.gov The reaction proceeds via the in situ thermal decomposition of urea into isocyanic acid and ammonia (B1221849). The isocyanic acid is then trapped by the amine (cyclopropylmethylamine) to form the product. nih.gov
Rearrangement Reactions: Methods like the Curtius, Hofmann, or Lossen rearrangements can generate an isocyanate intermediate from a carboxylic acid, amide, or hydroxamic acid, respectively. nih.govorganic-chemistry.org This isocyanate can then be reacted with an amine to form the desired urea.
Derivatization of the formed urea could involve further substitution on the nitrogen atoms, though this is less common for N,N'-disubstituted ureas, or reactions involving the carbonyl group.
Kinetics and Thermodynamics of Reaction Processes
Ammonium (B1175870) Carbamate (B1207046) Formation: This initial reaction is fast and highly exothermic.
Carbamate Dehydration to Urea: This second step is a slower, endothermic equilibrium reaction. ureaknowhow.com
The rate of the urea formation reaction increases significantly with temperature, typically requiring elevated temperatures (170-200 °C) and pressures in industrial settings to achieve favorable kinetics and conversion. ureaknowhow.com
For the common synthesis route involving an isocyanate and an amine, the reactions are typically very fast. The reaction between primary aliphatic amines (like cyclopropylmethylamine) and aromatic isocyanates can have half-lives on the order of milliseconds. umn.edu Kinetic models for these reactions are often second-order.
The thermal decomposition of urea and its derivatives has also been studied. The process occurs in stages, with activation energies identified for key steps. For instance, the initial decomposition of urea has a calculated activation energy of approximately 84 kJ/mol, while the decomposition of the intermediate cyanuric acid is significantly higher at 152 kJ/mol. These values, while not specific to this compound, illustrate the energetic barriers involved in the breakdown of the urea core.
Table 1: Illustrative Activation Energies in Urea-Related Decomposition Reactions
| Reaction Step | Typical Activation Energy (kJ/mol) |
|---|---|
| Urea Decomposition | ~84 |
| Cyanuric Acid Decomposition | ~152 |
Note: Data is illustrative and based on general urea decomposition studies.
Influence of Solvent Systems on Reaction Pathways and Selectivity
The choice of solvent can significantly impact the reaction pathways and outcomes in urea synthesis. In the synthesis of ureas from isocyanates, aprotic solvents like dimethylformamide (DMF), tetrahydrofuran (B95107) (THF), or dichloromethane (B109758) (DCM) are commonly used. commonorganicchemistry.com These solvents effectively dissolve the reactants without interfering with the reaction mechanism.
Recent studies have highlighted the use of "on-water" conditions for the reaction of isocyanates and amines, presenting a sustainable alternative to volatile organic compounds (VOCs). organic-chemistry.org The physical properties and solubility of the reagents in water can dictate the reaction rate and selectivity. researchgate.net In some cases, molten urea itself can act as both a solvent and a reagent in one-pot syntheses. rsc.org
Solvents also play a crucial role in the thermodynamics and kinetics of subsequent processes. For instance, in urea hydrolysis, the solvent can influence the stability of intermediates and transition states. mdpi.com Computational studies have shown that the nucleation mechanism of urea from a solution is dependent on the solvent; a single-step mechanism is favored in methanol (B129727) and ethanol, whereas a two-step process is more likely in acetonitrile.
Reactivity and Transformations of the Cyclopropylmethyl Groups
The cyclopropylmethyl groups are the most reactive sites in the this compound molecule. Their chemistry is dominated by reactions that relieve the significant ring strain (approximately 115 kJ/mol) of the three-membered ring. rsc.orgbeilstein-journals.org
The cyclopropane (B1198618) ring is susceptible to opening under various conditions, particularly when an unstable species like a radical or a cation is formed on the adjacent methylene (B1212753) carbon. beilstein-journals.orgyoutube.com The driving force is the release of ring strain. Electrophilic attack on the ring can also induce opening. rsc.org For the cyclopropylmethyl system, the most common transformation is a rearrangement to a homoallylic or butenyl structure. For example, the formation of a cyclopropylmethyl cation leads to a rapid rearrangement to cyclobutyl and homoallyl cations.
The cyclopropylmethyl radical is a classic system in the study of radical chemistry. rsc.org While the cyclopropyl (B3062369) group provides a minor stabilizing effect on an adjacent radical center, the radical is highly prone to an extremely rapid ring-opening rearrangement to form the more stable 3-butenyl radical. rsc.org
This rearrangement is so fast and reliable that the cyclopropylmethyl group is frequently used as a "radical clock" to probe the mechanisms and determine the rates of other radical reactions. wikipedia.orgresearchgate.net If a reaction involving a cyclopropylmethyl intermediate yields a ring-opened product, it indicates the presence of a radical intermediate. The rate of this ring-opening is a benchmark against which other reaction rates can be measured. rsc.orgwikipedia.org
Table 2: Rate Constant for Cyclopropylmethyl Radical Ring-Opening
| Rearrangement Reaction | Temperature (K) | Rate Constant (kr) in s-1 |
|---|---|---|
| Cyclopropylmethyl radical → 3-Butenyl radical | 298 | 8.6 x 107wikipedia.orgstackexchange.com |
The rate of this rearrangement can be influenced by substituents on the ring or at the radical center. rsc.orgacs.org Substituents that stabilize the initial radical tend to decrease the rate of ring opening. rsc.org
Role of the Urea Moiety as a Functional Group in Directed Chemical Transformations
The urea functional group is more than a simple linker; its distinct electronic and structural properties allow it to play an active role in directing chemical reactions. This capability stems primarily from its hydrogen-bonding properties. nih.gov The urea group possesses two N-H protons that are effective hydrogen-bond donors and a carbonyl oxygen that is a hydrogen-bond acceptor.
This dual hydrogen-bonding ability enables the urea moiety to:
Act as an Organocatalyst: Urea and thiourea (B124793) derivatives are widely used as hydrogen-bond-donating organocatalysts. nih.govacs.org They can activate electrophiles by binding to a carbonyl oxygen or other Lewis basic site, facilitating nucleophilic attack. acs.orgresearchgate.net
Form Supramolecular Assemblies: The directional and strong hydrogen bonds can lead to the formation of well-ordered supramolecular structures, such as chains or sheets. This self-assembly can be used to create functional materials or to pre-organize reactants for a reaction. nih.gov
Control Stereochemistry: In chiral molecules, the defined conformation of a urea group can relay stereochemical information over long distances, influencing the diastereoselectivity of reactions at remote sites. nih.gov
Bind Anions: The polarized N-H bonds make the urea group an effective recognition site for anions, a property exploited in the design of chemical sensors.
In the context of this compound, the urea core provides a stable, conformationally influential backbone that can participate in intermolecular hydrogen bonding, affecting the compound's physical properties and its interactions with other molecules in a reaction mixture.
Research Applications of 1,3 Bis Cyclopropylmethyl Urea Scaffolds and Derivatives
Applications in Advanced Organic Synthesis
The structural rigidity and inherent reactivity of the 1,3-bis(cyclopropylmethyl)urea framework make it a versatile tool for synthetic chemists. Its applications range from serving as a foundational unit for more complex structures to a strategic element for introducing the valuable cyclopropyl (B3062369) motif.
This compound as a Building Block for Complex Molecule Construction
The this compound core serves as a robust building block in the synthesis of more elaborate molecules. Ureas, in general, are considered universal building blocks for the creation of a wide array of heterocyclic compounds. nih.gov The presence of two cyclopropylmethyl groups in this compound provides reactive sites for further functionalization, allowing for the construction of larger, more complex molecular architectures. While direct examples of its use are not extensively documented in publicly available literature, the synthesis of various substituted ureas demonstrates the principle of using such scaffolds as foundational elements. nih.gov The synthesis of 1,3-disubstituted ureas containing other cyclic moieties, such as bicyclo[2.2.1]heptane, highlights the general strategy of employing cyclic-substituted ureas as precursors to biologically active compounds. nih.gov
Strategic Introduction of Cyclopropyl Motifs into Target Structures
The cyclopropyl group is a highly sought-after motif in medicinal chemistry due to its unique conformational and electronic properties, which can enhance the biological activity and metabolic stability of drug candidates. The this compound scaffold can be envisioned as a carrier for the strategic introduction of these motifs. Synthetic methodologies that allow for the cleavage and transfer of the cyclopropylmethyl groups could provide a novel route to cyclopropanated molecules. While specific examples detailing the transfer of a cyclopropylmethyl group from this particular urea (B33335) are scarce, the broader field of cyclopropanation reactions in organic synthesis is well-established and employs a variety of precursors. google.com
Synthesis of Chiral Urea Derivatives for Asymmetric Synthesis
Chiral urea derivatives are increasingly recognized for their utility as organocatalysts and ligands in asymmetric synthesis. researchgate.netresearchgate.net The development of chiral analogs of this compound holds potential for applications in enantioselective transformations. By incorporating chiral auxiliaries, it is possible to create a chiral environment around the urea core, which can influence the stereochemical outcome of a reaction. The synthesis of novel chiral (thio)ureas derived from α-phenylethylamine, for instance, has been described, and these have been tested as catalysts in reactions such as epoxide ring-opening and aldol (B89426) condensations. researchgate.net While specific chiral derivatives of this compound are not prominently featured in the literature, the principles of their design and potential application in asymmetric catalysis are well-grounded in the broader context of chiral urea chemistry. researchgate.net
Contributions to Medicinal Chemistry and Drug Discovery Research
The urea scaffold is a privileged structure in medicinal chemistry, and the incorporation of cyclopropyl groups, as seen in this compound, offers intriguing possibilities for drug design and development.
Urea-Based Scaffolds in Ligand Design and Optimization
The urea functional group is a key pharmacophoric element due to its ability to form multiple hydrogen bonds with biological targets such as enzymes and receptors. nih.gov This hydrogen-bonding capability is central to the molecular recognition processes that underpin the efficacy of many drugs. The this compound scaffold provides a framework upon which ligands can be designed and optimized. The cyclopropyl groups can serve as lipophilic elements that interact with hydrophobic pockets in a binding site, while also providing a rigid structure that can help to pre-organize the molecule for optimal binding. In the broader context of drug discovery, scaffold hopping is a common strategy to identify novel core structures with improved properties, and urea-based scaffolds are frequently explored in this context.
Rational Design of Analogs with Modulated Biological Activity
The rational design of analogs based on the this compound scaffold allows for the systematic exploration of structure-activity relationships (SAR). orientjchem.orgnih.gov By modifying the cyclopropylmethyl groups or introducing further substituents, medicinal chemists can fine-tune the pharmacological properties of the resulting compounds. For instance, the design and synthesis of novel urea derivatives as inhibitors of Anaplastic Lymphoma Kinase (ALK) have been reported, demonstrating the potential of this class of compounds in cancer therapy. nih.gov The development of analogs allows for the modulation of properties such as potency, selectivity, and pharmacokinetic profiles. While specific SAR studies on this compound derivatives are not widely published, the general principles of rational drug design are applicable. orientjchem.orgnih.gov The synthesis and evaluation of a wide range of urea derivatives have contributed to a deeper understanding of the structural requirements for activity against various biological targets. mdpi.comresearchgate.netnih.gov
Fragment-Based Drug Discovery Strategies Utilizing Urea Fragments
Fragment-Based Drug Discovery (FBDD) is a powerful strategy for identifying lead compounds by screening low-molecular-weight fragments (typically < 300 Da) that bind with low affinity to a biological target. frontiersin.org These initial hits are then optimized and grown into more potent, drug-like molecules. frontiersin.org The urea moiety is a quintessential fragment in FBDD due to its desirable characteristics:
High Hydrogen Bonding Capacity: The urea group can form two hydrogen bonds as a donor and one as an acceptor, enabling it to anchor a fragment effectively within a target's binding site. nih.gov
Structural Rigidity: Its planar nature reduces the entropic penalty upon binding, providing a stable and predictable interaction framework.
Synthetic Tractability: Urea derivatives are readily synthesized, allowing for rapid elaboration of initial fragment hits. nih.gov
In an FBDD campaign, a molecule like this compound or a simpler urea fragment could be identified through sensitive biophysical screening methods. The central urea core would likely establish the primary binding interactions, while the cyclopropylmethyl groups would probe adjacent hydrophobic pockets. The unique sp3-rich character of the cyclopropyl groups is advantageous for improving receptor complementarity and pharmacokinetic properties. domainex.co.uk Subsequent optimization would involve chemically modifying this initial hit to enhance affinity and selectivity, a process often guided by structural biology techniques like X-ray crystallography. frontiersin.org
Virtual Screening and Combinatorial Chemistry Approaches for Novel Chemical Entities
Computational methods are integral to modern drug discovery for identifying novel chemical entities. nih.gov Virtual screening and combinatorial chemistry are two key approaches where urea-based scaffolds, including derivatives of this compound, play a significant role.
Virtual Screening: This technique involves computationally screening large libraries of chemical compounds against a three-dimensional model of a biological target to identify potential binders. biorxiv.orgresearchgate.net Libraries containing tens of thousands of urea derivatives can be rapidly evaluated. frontiersin.org A structure-based virtual screen for a target like a protein kinase or a receptor might identify this compound as a hit if its shape and hydrogen-bonding pattern are complementary to the active site. nih.gov The docking algorithm would predict the binding mode, highlighting key interactions between the urea N-H and C=O groups and residues in the target protein. biorxiv.orgnih.gov
Combinatorial Chemistry: This approach enables the rapid synthesis of a large number of different but structurally related molecules. nih.gov The synthesis of urea derivatives is well-suited for combinatorial strategies. A typical library synthesis could involve reacting a di-isocyanate core with a diverse set of amines or, conversely, reacting various isocyanates with a diamine. organic-chemistry.org For a library centered around the this compound scaffold, one could systematically vary the substituents on the urea nitrogens to explore the structure-activity relationship (SAR) extensively.
| Synthesis Approach | Reactant 1 | Reactant 2 | Library Output |
| Parallel Synthesis | Cyclopropylmethyl isocyanate | Diverse library of primary/secondary amines | A collection of unsymmetrical ureas with one cyclopropylmethyl group. |
| Split-Pool Synthesis | Amine-functionalized resin | Step 1: Di-isocyanate; Step 2: Diverse amines | Large library of resin-bound urea derivatives for high-throughput screening. |
| Solution-Phase Array | Array of primary amines | Phosgene (B1210022) or a phosgene equivalent | Symmetrical and unsymmetrical urea derivatives in a multi-well plate format. nih.gov |
Bioisosteric Replacement Studies within Urea Derivatives
Bioisosterism—the strategy of replacing a functional group with another that retains similar physicochemical properties and biological activity—is a cornerstone of medicinal chemistry used to enhance potency, selectivity, and pharmacokinetic profiles. nih.gov The urea moiety is often a target for bioisosteric replacement to overcome potential drawbacks like poor solubility or metabolic instability. nih.gov
Common bioisosteres for the urea group include:
Thiourea (B124793): Replacing the oxygen with a sulfur atom alters the hydrogen bonding geometry and lipophilicity.
Squaramide: This four-membered ring is a non-classical bioisostere that forms strong hydrogen bonds and can improve binding affinity. nih.gov
Cyanoguanidine: Used successfully to replace a thiourea group in the development of the drug Cimetidine. bohrium.com
Heterocyclic Rings: Groups like 2-aminopyrimidin-4(1H)-one have been used as effective urea surrogates, offering improved stability and permeability. nih.gov
Conversely, the cyclopropylmethyl groups in this compound are themselves important bioisosteres. The cyclopropyl ring can be used as a replacement for a methyl group or a double bond. researchgate.net This substitution can introduce conformational rigidity, protect an adjacent site from metabolism, and improve lipophilicity, which can enhance cell permeability and target engagement. domainex.co.ukacs.org Studies have shown that replacing a methyl group with a cyclopropyl group can lead to the identification of more potent hit compounds. researchgate.net
| Original Group | Bioisosteric Replacement | Rationale for Replacement |
| Urea | Squaramide | Enhance hydrogen bonding strength, alter geometry. nih.gov |
| Urea | 2-aminopyrimidin-4(1H)-one | Improve metabolic stability and permeability. nih.gov |
| Methyl | Cyclopropyl | Increase metabolic stability, add conformational constraint, improve potency. researchgate.net |
| Phenyl | Cyclopropylmethyl | Reduce molecular weight and lipophilicity while maintaining a similar interaction vector. acs.org |
Development of Chemical Probes and Fluorescent Labeling Based on Urea Scaffolds
Chemical probes are essential tools for studying biological systems. The urea scaffold can be adapted for these applications, particularly in the creation of fluorescent labels. nih.gov The N-H groups of the urea moiety provide convenient handles for conjugation to other molecules, including fluorophores.
A key strategy involves the creation of "latent" fluorophores. In this approach, a fluorescent molecule like rhodamine is modified with a urea group. nih.gov This modification can partially or fully quench the fluorescence. The urea then acts as a linker to attach the latent fluorophore to a target molecule, such as a protein. nih.gov The fluorescence is only "turned on" when a specific chemical reaction, often catalyzed by a target enzyme, cleaves the urea or a related group, releasing the unmodified, highly fluorescent dye. This allows for the real-time imaging of biological processes like endocytosis with high spatiotemporal resolution. nih.gov
Furthermore, urea itself has been used in hybridization buffers for fluorescent in situ hybridization (FISH) protocols. nih.gov It acts as a destabilizing agent for nucleic acid strands, similar to formamide, facilitating the binding of fluorescently labeled probes to target mRNA sequences within cells and tissues. nih.gov This application highlights the utility of the urea chemical environment in probing cellular contents.
Enzyme Inhibitor Design Principles and Mechanisms
Urea derivatives are a prominent class of enzyme inhibitors, with numerous approved drugs incorporating this scaffold. frontiersin.orgnih.gov The design of these inhibitors hinges on the urea moiety's ability to act as a rigid structural element that forms critical hydrogen bonds within an enzyme's active site. nih.gov
Mechanism of Inhibition: Urea-based inhibitors typically function as competitive inhibitors, binding to the active site and preventing the natural substrate from binding. nih.gov The core mechanism relies on the formation of a bidentate hydrogen bond network between the urea's two N-H groups and a hydrogen bond acceptor (e.g., a carboxylate side chain of Asp or Glu), and an interaction between the urea carbonyl and a hydrogen bond donor in the enzyme.
Examples in Kinase Inhibition: A prime example is the class of diaryl urea-based kinase inhibitors, such as Sorafenib. frontiersin.org In these molecules, the urea group is positioned to form hydrogen bonds with conserved amino acid residues in the hinge region of the kinase domain, effectively anchoring the inhibitor. The flanking aryl groups (which could be conceptually replaced by groups like cyclopropylmethyl to explore non-aromatic space) then extend into adjacent hydrophobic pockets, conferring potency and selectivity. nih.gov
Urease Inhibition: Urea derivatives can also act as substrate-like inhibitors of urease, a nickel-dependent metalloenzyme. nih.gov In this context, the urea functionality of the inhibitor coordinates with the two nickel ions in the enzyme's active site, mimicking the binding of the substrate, urea. researchgate.net The design of potent urease inhibitors often involves modifying the substituents on the urea nitrogen to optimize interactions with surrounding amino acid residues, with bulky groups sometimes decreasing activity by causing steric clashes. nih.govresearchgate.net
| Enzyme Class | Key Interaction Site | Role of Urea Moiety | Example Inhibitor Class |
| Protein Kinases | Hinge Region | Hydrogen bonding anchor, mimicking peptide backbone. nih.gov | Diaryl ureas (e.g., Sorafenib) |
| Urease | Bi-nickel Active Center | Coordination with Ni(II) ions, substrate mimicry. nih.govresearchgate.net | Hydroxamic acids, Phosphorodiamidates |
| ROCK2 Kinase | ATP-binding pocket | Forms hydrogen bonds to stabilize the inhibitor-enzyme complex. nih.gov | Substituted urea derivatives |
Modulators of Protein-Protein Interactions and Receptor Binding
Beyond enzyme active sites, the urea scaffold is effective in designing molecules that modulate protein-protein interactions (PPIs) and receptor binding.
Protein-Protein Interaction Modulators: PPIs are often mediated by large, flat interfaces, making them challenging targets for small molecules. However, "hot spots" involving key amino acid residues, often within secondary structures like α-helices or β-sheets, can be targeted. The urea group is an excellent mimic of the hydrogen-bonding pattern of a peptide bond and can be used to design peptidomimetics that disrupt these interactions. By positioning substituents (like cyclopropylmethyl) to mimic the side chains of key residues (e.g., leucine (B10760876) or isoleucine), a urea-based molecule can effectively block a PPI interface.
Receptor Binding Modulators: The urea functionality is also found in ligands that bind to various receptors. For instance, derivatives of 1-aryl-2-aminoimidazoline containing a urea moiety have been developed as modulators of the μ-opioid receptor (MOP). nih.gov In this context, the urea group establishes crucial hydrogen bonds within the receptor's binding pocket, while the other parts of the molecule dictate its specific activity (e.g., agonist, antagonist, or allosteric modulator) and selectivity. nih.gov The introduction of aliphatic linkers and groups like cyclopropylmethyl can influence properties such as solubility and binding affinity, which are critical for achieving the desired pharmacological effect. nih.gov
Applications in Supramolecular Chemistry and Materials Science
The capacity of the urea group to form strong, directional, and bifurcated N-H···O=C hydrogen bonds makes it a powerful motif for constructing self-assembling systems in supramolecular chemistry. tue.nl This has led to the development of novel materials, including supramolecular gels and hydrogels, where molecules like this compound could serve as fundamental building blocks.
The self-assembly process is driven by the tendency of urea groups to form one-dimensional hydrogen-bonded chains or tapes. These primary aggregates then bundle together through weaker van der Waals forces (facilitated by the cyclopropylmethyl groups) to form extended fibrillar networks. nih.gov When this occurs in a solvent, the network can immobilize the solvent molecules, resulting in the formation of a gel. rsc.org
Key features and applications of urea-based supramolecular materials include:
Stimuli-Responsiveness: Since the assemblies are held together by non-covalent bonds, they can be designed to respond to external stimuli such as temperature, pH, or the presence of specific anions. tue.nlnih.gov The urea-urease enzymatic reaction, for example, can be used to control the pH and thereby trigger the formation or dissolution of a hydrogel in a highly controlled manner. nih.gov
Hydrogel Formation: By incorporating hydrophilic domains (e.g., polyethylene (B3416737) glycol) into a urea-containing molecular structure, robust hydrogels can be formed. These materials, which are soft and have high water content, are excellent candidates for biomedical applications such as tissue engineering and as mimics of the extracellular matrix. tue.nlrsc.org
Tunable Mechanical Properties: The mechanical strength of these gels can be tuned by modifying the molecular structure of the building block. For instance, increasing the hydrophobicity of the non-urea parts of the molecule can lead to stronger gels with advanced properties like self-healing and high energy dissipation. rsc.org
The simple, symmetrical structure of this compound, with its potent hydrogen-bonding core and well-defined aliphatic groups, makes it an archetypal building block for exploring these fundamental principles of supramolecular self-assembly.
Design of Supramolecular Assemblies and Co-crystals
The foundation of supramolecular assembly with urea derivatives lies in the formation of robust hydrogen-bonded networks. nih.gov In symmetrically substituted diaryl ureas, for instance, molecules typically form one-dimensional chains where the urea groups are linked in an antiparallel orientation. nih.gov This predictable hydrogen-bonding motif is a cornerstone of crystal engineering, allowing for the rational design of crystalline materials, including co-crystals. worktribe.comnih.gov
Table 1: Common Hydrogen Bonding Motifs in Urea-Based Supramolecular Systems
| Motif Type | Description | Role in Assembly |
|---|---|---|
| N-H···O=C | The primary hydrogen bond where the N-H donor of one urea molecule interacts with the carbonyl oxygen acceptor of another. | Forms the primary 1D chain or "tape" structure that is fundamental to self-assembly. |
| N-H···X | The N-H donor of the urea interacts with a hydrogen bond acceptor (X) on a guest molecule or coformer (e.g., a pyridine (B92270) nitrogen). vub.be | Crucial for the formation of co-crystals and host-guest complexes. |
| N-H···π | A weaker interaction where the N-H donor interacts with the electron cloud of an aromatic ring. vub.be | Can play a secondary, stabilizing role in the overall crystal packing. |
| Intramolecular H-Bonding | Hydrogen bonding between the urea N-H and another acceptor within the same molecule, often favoring a collapsed geometry. vub.be | Influences the conformation of the individual molecule before self-assembly occurs. |
Host-Guest Chemistry with Urea Derivatives
The principles that guide supramolecular assembly also enable the design of host-guest systems. By incorporating bis-urea functionalities into larger, macrocyclic structures, synthetic chemists can create molecular hosts capable of encapsulating smaller guest molecules. In these systems, the urea groups often line the interior of a binding cavity, offering hydrogen bonding sites to interact with and recognize specific guests. ru.nl
Pyridyl bis-urea macrocycles, for example, can form crystalline solids with open channels or cavities that can be occupied by guest molecules. researchgate.net The stability of these host-guest complexes is determined by a combination of factors, including hydrogen bonding between the host's urea sites and the guest, as well as van der Waals interactions. mdpi.com While this compound is not a macrocycle itself, it can be used as a building block for such structures. The cyclopropylmethyl groups would contribute to the size, shape, and hydrophobicity of the resulting cavity, influencing the host's selectivity for different guests.
Formation of Bis-urea-based Hydrogels and Responsive Materials
Bis-urea compounds are highly effective as low-molecular-weight gelators (LMWGs), capable of forming gels in both water (hydrogels) and organic solvents (organogels). vub.betue.nl Gelation occurs when the LMWG molecules self-assemble into a three-dimensional network of entangled fibers that immobilizes the solvent. nih.gov This self-assembly is driven by a combination of non-covalent interactions.
For bis-urea hydrogelators, the process is typically initiated by strong, anisotropic hydrogen bonding between the urea groups, which leads to the formation of one-dimensional fibers. tue.nlrsc.org Subsequently, hydrophobic interactions between the nonpolar substituents (like the cyclopropylmethyl groups) drive the aggregation of these fibers into the larger network necessary for gelation. tue.nlrsc.org The ability of a bis-urea compound to form a hydrogel depends on a delicate balance between the hydrophobicity of its side chains and the hydrophilicity of other parts of the molecule. rsc.org
These supramolecular hydrogels are often "smart" or responsive materials. Because they are held together by reversible non-covalent bonds, their structure can be disrupted and reformed by external stimuli such as temperature, pH, or shear force. tue.nlrsc.org For example, some bis-urea hydrogels exhibit thixotropic behavior—they become liquid when agitated (e.g., by shaking or injection) and solidify again when left to rest. rsc.orgnih.gov This property makes them promising for applications in areas like injectable biomaterials for tissue engineering. rsc.orgnih.gov
Table 2: Examples of Bis-urea Based Low-Molecular-Weight Hydrogelators
| Gelator Compound | Solvent | Minimum Gelation Concentration (MGC) | Key Structural Features |
|---|---|---|---|
| Cyclohexane bis-urea derivatives rsc.org | Water, Aqueous Ammonia (B1221849) | Not specified | Cyclohexane core with hydrophilic terminal groups; gelation driven by hydrophobic interactions and urea hydrogen bonding. rsc.org |
| P1m1 (a pyridyl bis-urea derivative) vub.be | Milli-Q Water | < 1 w/V% | Contains pyridine and benzene (B151609) rings; self-assembly involves urea hydrogen bonds and π-π interactions. vub.be |
| 1,1'-(1,3-phenylenebis(methylene))bis(3-(pyridin-3-ylmethyl)urea) rsc.orgnih.gov | Growth Medium | 0.8 - 1 wt.% | Forms self-healing, thixotropic gels; synthesis can be performed solvent-free via ball milling. rsc.orgnih.gov |
Advanced Analytical Methodologies for this compound
The characterization and quantification of this compound, like other synthetic small molecules, rely on a suite of advanced analytical techniques. Methodologies are needed to confirm its identity, assess its purity, separate it from isomers and byproducts, and quantify its concentration in various matrices.
Chromatographic Separations for Isomers and Complex Mixtures
Chromatography is the cornerstone technique for the separation and purification of organic compounds from complex mixtures. For a molecule like this compound, High-Performance Liquid Chromatography (HPLC) would be a primary method of choice. A typical approach would involve reverse-phase HPLC, where the stationary phase is nonpolar (e.g., C18-silica) and the mobile phase is a polar solvent mixture, such as water-acetonitrile or water-methanol.
Electrochemical Analysis Techniques for Characterization and Quantification
Electrochemical methods are widely used for the detection and quantification of urea, particularly in clinical and environmental samples. unifi.it These techniques can be broadly categorized as direct or indirect. Direct methods involve the electrochemical oxidation of urea itself at the surface of a specially designed electrode. unifi.it Indirect methods typically rely on the enzymatic hydrolysis of urea by urease to produce ammonia and carbon dioxide, followed by the electrochemical detection of the resulting pH change or the ammonium (B1175870) ions. unifi.it
However, these established methods for unsubstituted urea are generally not applicable to N,N'-disubstituted ureas like this compound. The substitution of the hydrogen atoms on both nitrogen atoms with cyclopropylmethyl groups prevents the specific enzymatic recognition by urease. Furthermore, this substitution fundamentally alters the molecule's redox properties, making it unlikely to undergo the same direct oxidation reactions as urea under similar conditions. As such, there is no well-established, direct electrochemical protocol for the characterization or quantification of this compound. Its characterization would instead rely on spectroscopic and spectrometric methods such as NMR, IR, and mass spectrometry, which provide structural information rather than a quantitative electrochemical signal.
Conclusion and Future Research Directions
Summary of Key Academic Contributions and Research Insights
The urea (B33335) functional group is a privileged scaffold in medicinal chemistry and drug design. nih.govnih.gov Its importance stems from the capacity of the urea moiety to form stable, multiple hydrogen bonds with biological targets such as proteins and enzymes. nih.gov The carbonyl group acts as a hydrogen bond acceptor, while the N-H groups serve as hydrogen bond donors, contributing to specific and strong drug-target interactions. researchgate.net This characteristic has led to the incorporation of the urea scaffold into a wide array of clinically approved therapies, including anticancer, antibacterial, anticonvulsant, and anti-HIV agents. nih.gov
Research has consistently shown that the urea moiety is a versatile linker and pharmacophore. nih.gov For instance, numerous kinase inhibitors approved for cancer therapy, such as Sorafenib and Lenvatinib, feature a urea core. nih.govresearchgate.net These compounds highlight the role of the urea group in establishing key interactions within the ATP-binding site of kinases. nih.gov The structural and synthetic versatility of urea allows for extensive chemical modifications to fine-tune drug-like properties, making it a focal point of many drug discovery programs. nih.gov
Emerging Methodologies in Synthesis and Characterization of Urea Compounds
The synthesis of urea derivatives has evolved significantly from traditional methods, which often involved hazardous reagents like phosgene (B1210022) and isocyanates. nih.gov While effective for generating both symmetrical and unsymmetrical ureas, safety and environmental concerns have driven the development of innovative and greener alternatives. nih.gov
Emerging Synthesis Methodologies:
Microwave-Assisted Synthesis: This technique can dramatically accelerate the reaction between amines and a carbonyl source (like urea or its derivatives), often leading to higher yields and cleaner products in shorter reaction times. ijcce.ac.irnih.gov
Ultrasound and Photo/Electro-chemistry: These methods offer alternative energy sources to drive the synthesis of ureas, often with increased efficiency and reduced environmental impact. nih.gov
Catalytic Carbonylation: The use of catalysts, such as CeO2, allows for the direct synthesis of dialkylureas from carbon dioxide and amines, providing a more sustainable route that utilizes a greenhouse gas as a feedstock. researchgate.net
Phosgene-Free Reagents: The use of safer carbonylating agents like N,N'-carbonyldiimidazole (CDI) or triphosgene (B27547) has become commonplace to avoid the handling of highly toxic phosgene gas. nih.gov
Characterization Techniques:
The structural elucidation of urea compounds like 1,3-bis(cyclopropylmethyl)urea relies on a suite of standard spectroscopic techniques. boisestate.edumdpi.comnih.gov
| Technique | Expected Observations for this compound |
| ¹H NMR | Signals corresponding to the cyclopropyl (B3062369) ring protons (typically in the upfield region, ~0.2-0.8 ppm), the methylene (B1212753) (-CH₂-) protons adjacent to the nitrogen, and the N-H protons (which may be broad and variable in chemical shift). |
| ¹³C NMR | A characteristic signal for the carbonyl carbon (C=O) typically appearing in the range of 160-170 ppm. iaset.usresearchgate.net Signals for the methylene carbons and the unique carbons of the cyclopropyl rings would also be present. |
| FT-IR | A strong absorption band for the C=O stretch (around 1625-1650 cm⁻¹). nih.gov N-H stretching vibrations would be observed in the region of 3300-3400 cm⁻¹. nih.gov |
| Mass Spectrometry | The molecular ion peak corresponding to the exact mass of the compound would be detected, confirming its molecular formula. |
This table presents expected data based on the analysis of similar urea compounds and is for illustrative purposes.
Advancements in Computational Modeling and Predictive Studies for Urea Derivatives
Computational chemistry has become an indispensable tool for understanding the properties of urea derivatives and for guiding the design of new molecules. auburn.edu These methods provide insights into molecular structure, reactivity, and interactions with biological systems, complementing experimental research.
Density Functional Theory (DFT): DFT calculations are widely used to investigate the electronic structure, stability, and reactivity of urea compounds. mdpi.com These studies can predict key molecular properties and help understand reaction mechanisms at the quantum level. dtu.dk
Molecular Docking: This computational technique is crucial in drug discovery for predicting how a urea-containing molecule might bind to the active site of a biological target, such as an enzyme or receptor. mdpi.commdpi.com It allows researchers to screen virtual libraries of compounds and prioritize those with the highest predicted binding affinity for synthesis and testing. mdpi.com
Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the interaction between a urea derivative and its biological target over time. mdpi.com This method can confirm the stability of the predicted binding pose from molecular docking and offer deeper insights into the intermolecular forces that govern the interaction. mdpi.com
ADMET Prediction: Computational models are increasingly used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of drug candidates. For urea derivatives, these predictions can help identify potential liabilities, such as poor solubility or metabolic instability, early in the drug discovery process. mdpi.com
Future Prospects in Applications of this compound Scaffolds in Chemical and Biological Research
The specific structure of this compound, combining a proven urea scaffold with desirable cyclopropylmethyl groups, suggests several promising avenues for future research.
The cyclopropyl group is a highly valuable motif in medicinal chemistry. scientificupdate.com Its inclusion in a molecule can:
Increase Metabolic Stability: The C-H bonds on a cyclopropane (B1198618) ring are stronger than those in typical alkyl chains, making them less susceptible to oxidative metabolism by cytochrome P450 enzymes. hyphadiscovery.comresearchgate.net
Enhance Potency and Selectivity: The rigid nature of the cyclopropyl ring can lock the molecule into a specific conformation that is optimal for binding to a biological target, thereby increasing potency and reducing off-target effects. researchgate.netnih.gov
Improve Physicochemical Properties: It can favorably modulate properties like solubility and lipophilicity, which are critical for a molecule's pharmacokinetic profile. researchgate.net
Given these attributes, scaffolds based on this compound could be explored in several areas:
Kinase Inhibitors: Building on the success of other urea-based kinase inhibitors, this scaffold could be elaborated with appropriate aromatic groups to target specific kinases implicated in cancer or inflammatory diseases. nih.gov The cyclopropylmethyl groups could serve to interact with hydrophobic pockets in the kinase domain while improving metabolic stability.
Agrochemicals: Urea derivatives are widely used as herbicides and pesticides. nih.gov The unique structural and stability features conferred by the cyclopropylmethyl groups could lead to the development of new agrochemicals with improved efficacy and environmental profiles.
Materials Science: Symmetrically substituted ureas can form well-ordered hydrogen-bonded networks, making them interesting building blocks for supramolecular chemistry and materials science applications. nih.gov
Future research should focus on the efficient synthesis of this compound, followed by its thorough characterization and incorporation into libraries of related compounds for screening in various biological assays.
Q & A
Q. Experimental Design :
- In vitro assays : Test derivatives against ion channels or enzymes (e.g., patch-clamp for K⁺ channels) .
- Computational modeling : Docking studies to predict binding modes with protein targets .
Advanced: What computational methods predict the compound’s interactions with biological targets?
Methodological Answer:
- Molecular docking : Use software like AutoDock Vina to simulate binding to targets (e.g., prostatic acid phosphatase) .
- MD simulations : Assess stability of ligand-protein complexes over 100-ns trajectories.
- QSAR models : Correlate electronic properties (e.g., HOMO/LUMO energies) with activity data .
Case Study : Tedisamil’s antiarrhythmic activity was linked to its spirocyclic structure and cyclopropylmethyl groups via docking into K⁺ channel pores .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
